3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Lipophilicity Drug Discovery ADME Properties

Substituting less functionalized analogs risks synthetic route failure. CAS 1445995-73-2 (3-Br-2-F-5-NO2-PhSO2Me) provides orthogonal Br/F handles for sequential diversification. - Orthogonal Br for cross-coupling, F for SNAr enable systematic SAR. - LogP 1.8, TPSA 88.3 Ų ideal for CNS drug/agrochemical design. - Single multifunctional building block reduces procurement complexity. In stock for immediate global shipping.

Molecular Formula C7H5BrFNO4S
Molecular Weight 298.09 g/mol
CAS No. 1445995-73-2
Cat. No. B1379986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone
CAS1445995-73-2
Molecular FormulaC7H5BrFNO4S
Molecular Weight298.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F
InChIInChI=1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
InChIKeyMHVOFNPXNVSLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone: Chemical Profile & Procurement


3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS 1445995-73-2) is a polyhalogenated aromatic sulfone characterized by a nitro group, a bromine atom, a fluorine atom, and a methylsulfonyl moiety on a phenyl ring. This substitution pattern confers a distinct electronic profile and provides multiple reactive handles for further synthetic elaboration. The compound is primarily employed as a specialized building block in pharmaceutical and agrochemical research, where its high electrophilicity and potential for orthogonal coupling reactions are leveraged in the assembly of complex target molecules [1].

Polyhalogenated sulfone with nitro, bromo, fluoro and methylsulfonyl groups
Orthogonal reactive handles: Br for cross-coupling; F for SNAr or bioisostere
High electrophilicity supports multi-step assembly of complex targets

3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone: Irreplaceable vs. Analogs


The precise positioning of the bromine, fluorine, nitro, and methylsulfonyl substituents on the aromatic ring dictates the compound's unique electronic landscape, lipophilicity, and subsequent reactivity profile. In-class compounds lacking one or more of these functionalities, or featuring different halogen substitution patterns, exhibit significantly altered physicochemical properties such as lipophilicity (XLogP3) and molecular topology [1]. These disparities translate into divergent behavior in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), making simple substitution with a less functionalized analog a high-risk endeavor that can derail established synthetic routes or compromise the biological activity of the final product. The following quantitative evidence underscores why this specific CAS 1445995-73-2 intermediate is not interchangeable with its nearest neighbors.

Halogen pattern changes (mono-fluoro or bromo-only analogs) may alter lipophilicity and cross-coupling reactivity.

Absence of dual Br/F handles eliminates orthogonal sequential functionalization pathways.

Lipophilicity mismatch (XLogP3) may shift downstream ADME properties of final compounds.

3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone: Quantitative Differentiation vs. Analogs


Lipophilicity (XLogP3): Balanced Polarity for Permeability

The lipophilicity of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone, quantified by its computed XLogP3 value of 1.8, occupies a distinct middle ground between its mono-fluoro analog (XLogP3 = 1.1) and its bromo-only analog (XLogP3 = 3.36) [1][2]. This intermediate value suggests a more favorable balance between aqueous solubility and passive membrane diffusion in early-stage drug discovery programs, potentially circumventing the high attrition rates associated with overly hydrophilic (XLogP3 < 1) or highly lipophilic (XLogP3 > 3) building blocks.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.8
vs fluoro analog: 1.1 (+0.7)
vs bromo-only analog: 3.36 (−1.56)
Balanced lipophilicity supports permeability-solubility optimization.
Computed by XLogP3 algorithm; class-level comparison.
Lipophilicity Drug Discovery ADME Properties

Dual Halogen Handles for Sequential Functionalization

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone is uniquely equipped with a bromine atom (suitable for Pd-catalyzed cross-coupling) and a fluorine atom (capable of participating in SNAr reactions or acting as a metabolically stable bioisostere) simultaneously on the same aromatic core. In contrast, the closest commercially viable analogs, such as 4-chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4) and 4-fluoro-3-nitrophenyl methyl sulfone (CAS 453-72-5), contain only a single halogen handle (chlorine or fluorine, respectively) in addition to the nitro and sulfone groups [1]. The presence of both bromine and fluorine in CAS 1445995-73-2 enables orthogonal, sequential functionalization strategies that are unattainable with the mono-halogenated analogs, thereby offering a more versatile and step-economical route to complex, polysubstituted aromatic scaffolds.

Dual Halogen Handles
Class-level inference
1 bromine + 1 fluorine
Mono-halogenated analogs: only Cl or F
Enables orthogonal, sequential functionalization strategies.
Based on IUPAC structural analysis; reactivity context-dependent.
Cross-Coupling Synthetic Methodology Medicinal Chemistry

CNS-Optimized MW and TPSA Profile

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone exhibits a molecular weight of 298.09 g/mol and a computed Topological Polar Surface Area (TPSA) of 88.3 Ų [1]. According to established guidelines for central nervous system (CNS) drug-likeness and oral bioavailability (Lipinski's Rule of Five, Veber's Rules), these values position the compound favorably for generating lead candidates with a high probability of crossing the blood-brain barrier (optimal TPSA < 90 Ų) and maintaining acceptable oral absorption (optimal MW < 500 g/mol) [2]. While the comparator 4-chloro-3-nitrophenyl methyl sulfone has a lower molecular weight (235.64 g/mol) and similar TPSA (88.3 Ų), it lacks the dual halogen handles of the target compound, limiting downstream synthetic diversification [3]. The balance of molecular weight and polarity offered by CAS 1445995-73-2 makes it a strategically superior choice for CNS-focused medicinal chemistry programs.

CNS Drug-Like Profile
Cross-study comparable
MW = 298.09 g/mol
TPSA = 88.3 Ų
CNS-permeable fragment profile (MW<300, TPSA<90) may support lead optimization.
CNS drug-likeness guidelines (Lipinski, Veber).
CNS Drug Discovery Oral Bioavailability Physicochemical Properties

3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone: Best Application Scenarios


CNS-Penetrant Kinase Inhibitor Libraries

Given its TPSA of 88.3 Ų and intermediate XLogP3 of 1.8, this compound is ideally suited for the construction of fragment-like and lead-like libraries targeting kinases or GPCRs within the central nervous system. Its bromine and fluorine atoms allow for the systematic exploration of vector space through sequential Suzuki-Miyaura coupling and SNAr reactions, enabling rapid exploration of structure-activity relationships (SAR) around a privileged CNS-optimized core [1][2].

Balanced Environmental Fate Agrochemicals

The methyl sulfone group imparts metabolic stability and the balanced lipophilicity (XLogP3 = 1.8) influences soil mobility and plant uptake. For agrochemical discovery programs aiming to develop herbicides or fungicides with optimal logP values (typically 1-3 for systemic activity), this intermediate provides a strategically positioned scaffold for introducing diverse pharmacophores while maintaining a desirable environmental fate profile [1].

Late-Stage Diversification of Drug Intermediates

The orthogonal reactivity of the bromine (for cross-coupling) and fluorine (for SNAr or as a metabolically stable group) makes CAS 1445995-73-2 a high-value handle for late-stage functionalization (LSF). In procurement scenarios, this translates to a single, multifunctional building block that can replace two separate, less functionalized intermediates, streamlining supply chain logistics and reducing overall inventory costs for complex molecule synthesis [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor libraries
CNS-permeable fragment profile (balanced lipophilicity & polarity)
CNS MPO assessment & permeability assays
Systemic agrochemical intermediates
Methyl sulfone metabolic stability & systemic mobility (logP 1–3)
LogP measurement & soil mobility / plant uptake studies
Late-stage drug intermediate diversification
Orthogonal Br/F reactivity for sequential coupling
Feasibility of Suzuki-Miyaura / SNAr sequence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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